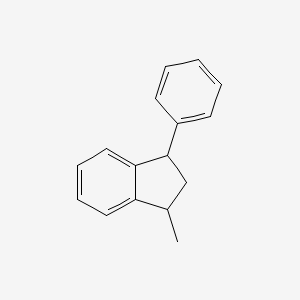

1-Methyl-3-phenylindan

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-3-phenyl-2,3-dihydro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16/c1-12-11-16(13-7-3-2-4-8-13)15-10-6-5-9-14(12)15/h2-10,12,16H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHIDJKSBZPNVKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=CC=CC=C12)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70982667 | |

| Record name | 1-Methyl-3-phenyl-2,3-dihydro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70982667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6416-39-3 | |

| Record name | 2,3-Dihydro-1-methyl-3-phenyl-1H-indene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6416-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-3-phenylindane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006416393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-3-phenyl-2,3-dihydro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70982667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-3-phenylindan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.477 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of 1-Methyl-3-phenylindan?

Core Identity & Physicochemical Profiling

Abstract This technical guide provides a comprehensive analysis of 1-Methyl-3-phenylindan (CAS 6416-39-3), a cyclic dimer of styrene.[1] It serves as a critical reference for researchers in organic synthesis, tribology, and materials science.[1] The document details the molecule's physical constants, synthesis via cationic dimerization, chemical reactivity, and industrial applications in high-traction fluids.[1]

Introduction

This compound (C₁₆H₁₆) is a bicyclic hydrocarbon formed primarily through the acid-catalyzed dimerization of styrene.[1] Unlike its linear isomer (1,3-diphenyl-1-butene), this compound features a fused indane ring system, conferring unique thermal stability and rheological properties.[1] It exists as a mixture of cis- and trans- diastereomers due to the two chiral centers at the C1 and C3 positions of the indane ring.[1]

Primary Classification:

Physical Properties

The following data represents the standard physicochemical profile of this compound. Values may vary slightly depending on the cis/trans isomeric ratio of the specific sample.

| Property | Value | Conditions / Notes |

| Physical State | Liquid | Colorless to pale yellow |

| Boiling Point | 312.9 °C | @ 760 mmHg (Calculated) |

| Boiling Point (Exp) | 168–169 °C | @ 16 mmHg [1] |

| Density | 1.02 – 1.03 g/cm³ | @ 20 °C |

| Refractive Index ( | 1.581 | High aromatic content |

| Flash Point | ~148 °C | Closed Cup |

| Solubility | Insoluble | Water |

| Solubility | Soluble | Ethanol, Ether, Toluene, Chloroform |

| Vapor Pressure | ~0.001 mmHg | @ 25 °C (Estimated) |

| Partition Coeff.[1][2][3][5][6][7] (LogP) | 4.3 – 4.5 | Lipophilic |

Synthesis & Reaction Mechanism

The synthesis of this compound is a classic example of cationic oligomerization .[1] It competes with the formation of linear dimers (1,3-diphenylbut-1-ene) and requires specific acidic conditions to favor cyclization.[1]

Mechanism of Formation

The reaction proceeds via the protonation of styrene to form a secondary benzylic carbocation, which acts as the electrophile attacking a second styrene molecule. The resulting dimeric carbocation undergoes intramolecular Friedel-Crafts alkylation (cyclization) to close the five-membered ring.[1]

Caption: Cationic dimerization pathway of styrene yielding the cyclic indane structure.

Experimental Protocol (Acid-Catalyzed Dimerization)

Objective: Synthesis of this compound from styrene.

Reagents:

-

Styrene (freshly distilled to remove inhibitors)[1]

-

Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)[1]

Procedure:

-

Preparation: In a three-necked flask equipped with a reflux condenser and mechanical stirrer, prepare a dilute acid solution (e.g., 60% H₂SO₄).

-

Addition: Heat the acid solution to reflux. Slowly add styrene dropwise over 2–4 hours. Note: Slow addition favors dimerization over polymerization.

-

Reaction: Maintain reflux and vigorous stirring for an additional 4–12 hours to ensure cyclization of any linear dimers formed.

-

Work-up: Cool the mixture and separate the organic layer. Wash the organic phase with water, saturated NaHCO₃ (to neutralize acid), and brine.

-

Purification: Dry over anhydrous CaCl₂ or MgSO₄. Remove unreacted monomer via rotary evaporation.[1]

-

Isolation: Perform fractional distillation under reduced pressure. Collect the fraction boiling at 168–169 °C (16 mmHg) [1].[1]

Chemical Properties & Reactivity

The indane core exhibits reactivity typical of alkyl-substituted benzenes, but with steric constraints imposed by the cyclopentane ring.[1]

Stereochemistry

The molecule possesses two chiral centers (C1 and C3).[1]

-

Isomers: cis-1-Methyl-3-phenylindan and trans-1-Methyl-3-phenylindan.[1]

-

Stability: Thermodynamic equilibration (via acid catalysis) typically favors the trans isomer due to reduced steric repulsion between the methyl and phenyl groups, though commercial mixtures contain both.

Reactivity Profile

-

Electrophilic Aromatic Substitution: The aromatic rings are susceptible to sulfonation, nitration, and halogenation.[1] Substitution occurs primarily at the positions para to the alkyl attachments on the fused ring.[1]

-

Oxidation: Vigorous oxidation (e.g., with KMnO₄ or CrO₃) cleaves the alkyl fragments, potentially yielding o-benzoylbenzoic acid derivatives or phthalic acid, serving as a route to anthraquinone synthesis.

-

Dehydrogenation: Catalytic dehydrogenation can convert the indan structure to the corresponding indene (1-methyl-3-phenylindene).[1]

Applications

This compound is valued for its specific rheological and thermal properties.[1]

| Application Domain | Function | Mechanism |

| Traction Fluids | Base Fluid | The fused ring system provides a high traction coefficient under elastohydrodynamic lubrication (EHL) conditions, allowing efficient torque transfer in variable transmission systems [2].[1] |

| Heat Transfer | Thermal Fluid | High boiling point and thermal stability make it suitable for closed-loop heat transfer systems requiring liquid phase operation >300°C. |

| Chemical Synthesis | Intermediate | Precursor for the synthesis of anthraquinone dyes and pigments via oxidation pathways.[1] |

| Polymer Additives | Plasticizer | Acts as a non-volatile extender or plasticizer for polystyrene and related resins.[1] |

Important Distinction: Do not confuse this compound with 1-Methyl-3-phenylpiperazine, which is a pharmaceutical intermediate (Mirtazapine).[1] The indan derivative discussed here is strictly a hydrocarbon used in industrial materials applications.[1]

Characterization Data

To validate the identity of synthesized material, the following spectral features are diagnostic.

-

Mass Spectrometry (EI):

-

¹H NMR (CDCl₃, 300 MHz):

-

Aromatic Region: Multiplet δ 7.1–7.4 ppm (9H).[1]

-

Benzylic Methine (C3-H): Triplet/Multiplet δ ~4.0–4.5 ppm (1H).[1]

-

Benzylic Methine (C1-H): Multiplet δ ~3.0–3.5 ppm (1H).[1]

-

Methylene (C2-H₂): Complex multiplet δ 1.8–2.5 ppm (2H).[1]

-

Methyl Group: Doublet δ ~1.2–1.4 ppm (3H).[1] Note: Distinct shifts observed for cis vs. trans isomers.[5]

-

References

-

Organic Syntheses , Coll.[1] Vol. 4, p.665 (1963); Vol. 35, p.83 (1955).[1] Preparation of 1-Methyl-3-phenylindane. [1]

-

Tribology Transactions , "Molecular Structure and Traction in EHL," identifying phenylindanes as high-traction fluids.[1]

-

PubChem Compound Summary , "1-Methyl-3-phenylindane" (CID 22924).[1]

-

NIST Chemistry WebBook , SRD 69, "this compound".[1]

Sources

- 1. 1-Methyl-3-phenylindane | C16H16 | CID 22924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Methyl-3-phenylindane, cis- | C16H16 | CID 12965727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. chembk.com [chembk.com]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. alpha-Methylstyrene dimer | (C9H10)2 | CID 22521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine - Google Patents [patents.google.com]

- 9. CN104058922A - Synthetic method of 1,1,3-trimethyl-3-phenyl indane - Google Patents [patents.google.com]

Technical Guide: 1-Methyl-3-phenylindan Structure Elucidation and Characterization

This guide details the structural elucidation, synthesis mechanism, and characterization protocols for 1-Methyl-3-phenylindan , a primary cyclic dimer of styrene.[1]

Executive Summary

This compound (C₁₆H₁₆, MW: 208.30 g/mol ) is a cyclic dimer formed during the cationic polymerization or acid-catalyzed dimerization of styrene.[1] Unlike its linear isomer (1,3-diphenyl-1-butene), the indan derivative possesses a rigid bicyclic core with two chiral centers at C1 and C3, giving rise to cis and trans diastereomers.[1] Accurate characterization requires differentiating these stereoisomers using advanced NMR techniques (NOESY/COSY) and understanding the thermodynamic versus kinetic control of their formation.[1]

Synthesis & Mechanism of Formation

The formation of this compound proceeds via a cationic mechanism.[1] Strong acids (e.g., H₂SO₄, H₃PO₄, or solid acid catalysts like Zeolite Y) protonate the vinyl group of styrene to generate a secondary benzyl carbocation.[1] This electrophile attacks a second styrene molecule, forming a distyryl cation which then undergoes intramolecular Friedel-Crafts alkylation (cyclization) rather than elimination.[1]

Mechanism Diagram

The following pathway illustrates the transformation from styrene monomer to the cyclic indan core.

Caption: Cationic dimerization pathway of styrene. Kinetic control favors linear dimers, while prolonged acid exposure or specific catalysts favor cyclization to the thermodynamically stable indan core.

Structural Characterization & Stereochemistry

The molecule contains two chiral centers (C1 and C3).[1] Because the synthesis creates a racemic mixture of diastereomers, distinguishing the cis (syn) and trans (anti) isomers is the primary analytical challenge.[1]

Stereochemical Configurations

-

Cis-1-Methyl-3-phenylindan: The methyl group at C1 and the phenyl group at C3 are on the same face of the cyclopentane ring.[1]

-

Trans-1-Methyl-3-phenylindan: The methyl group at C1 and the phenyl group at C3 are on opposite faces of the cyclopentane ring.[1]

NMR Elucidation Strategy

The most definitive method for assignment is ¹H NMR, specifically analyzing the chemical shift of the methyl doublet and Nuclear Overhauser Effect (NOE) correlations.

Comparative ¹H NMR Data (Predicted/Literature Consensus)

| Signal | Multiplicity | Approx.[1][2][3][4][5][6][7] Shift (ppm) | Structural Assignment | Stereochemical Note |

| Methyl (C1-CH₃) | Doublet (3H) | 1.05 - 1.15 | Cis-Isomer | Shielded: Upfield shift due to proximity to the C3-Phenyl ring current.[1] |

| Methyl (C1-CH₃) | Doublet (3H) | 1.30 - 1.40 | Trans-Isomer | Deshielded: Downfield shift; lacks significant shielding from the C3-Phenyl group.[1] |

| Methine (C1-H) | Multiplet (1H) | 3.0 - 3.2 | Benzylic proton | Coupled to C1-Me and C2-H₂.[1] |

| Methylene (C2-H₂) | Multiplet (2H) | 1.8 - 2.5 | Ring CH₂ | Complex coupling pattern due to diastereotopic protons.[1] |

| Methine (C3-H) | dd or t (1H) | 4.0 - 4.3 | Benzylic proton | Diagnostic coupling to C2-H₂.[1] |

| Aromatics | Multiplet (9H) | 6.8 - 7.4 | Indan + Phenyl | Overlapping signals.[1] |

Key Diagnostic Principle: In the cis isomer, the C1-Methyl group is spatially crowded against the C3-Phenyl ring.[1] The diamagnetic anisotropy (ring current) of the phenyl group exerts a shielding effect on the methyl protons, shifting them upfield relative to the trans isomer.

NOESY/ROESY Correlation Protocol

To rigorously confirm the stereochemistry, perform a 2D NOESY experiment.

-

Irradiate Methyl Region (~1.1 - 1.4 ppm):

-

Cis Isomer: Strong NOE correlation observed between the Methyl protons and the C3-Phenyl ortho protons (or the C3-H if the conformation places them close, but Ph-Me interaction is dominant).[1]

-

Trans Isomer: Strong NOE correlation observed between the Methyl protons and the C3-Methine proton (since Me and H3 are on the same face in the trans isomer).[1]

-

Experimental Protocols

Synthesis (Acid-Catalyzed Dimerization)

-

Reagents: Styrene (freshly distilled), Sulfuric Acid (H₂SO₄) or Amberlyst-15 beads, Toluene (solvent).

-

Procedure:

-

Dissolve styrene (0.1 mol) in toluene (50 mL).[1]

-

Add catalyst (e.g., 1.0 g Amberlyst-15).[1]

-

Heat to reflux (110°C) for 4–6 hours. Note: Lower temperatures favor linear dimers; higher temperatures/longer times favor the cyclic indan.

-

Filter catalyst and wash with NaHCO₃ (aq) to neutralize.[1]

-

Dry organic layer over MgSO₄ and concentrate in vacuo.[1]

-

Purification: Distillation (b.p. ~168°C at 16 mmHg) or Flash Chromatography (Hexane/EtOAc 98:2) to separate indan from linear oligomers.[1]

-

Analytical Workflow

Caption: Step-by-step analytical workflow for confirming the identity and stereochemistry of the styrene dimer.

Physical Properties

| Property | Value | Notes |

| Molecular Formula | C₁₆H₁₆ | |

| Molecular Weight | 208.30 g/mol | |

| Boiling Point | 168–169°C | At 16 mmHg (Vacuum) |

| Refractive Index | Typical for the isomeric mixture | |

| Appearance | Colorless to pale yellow oil | Viscous liquid at RT |

| Solubility | Chloroform, Toluene, DCM | Insoluble in water |

References

-

Organic Syntheses , Coll.[1] Vol. 4, p.665 (1963); Vol. 35, p.83 (1955). 1-Methyl-3-phenylindane.[1][2][3][5][6][7][8][9] Link

-

PubChem Compound Summary . 1-Methyl-3-phenylindane (CID 22924).[1] National Center for Biotechnology Information.[1] Link

-

Taylor, A. R., et al. (1977).[1][3][5] Cyclodimerization of styrene. Journal of Organic Chemistry. (Discusses acid-catalyzed formation and equilibration of cis/trans isomers).

-

Grigor'eva, N. G., et al. (2005).[1][5] Styrene oligomerization catalyzed by zeolites. ResearchGate. (Details the kinetic vs thermodynamic control in dimer formation). Link

Sources

- 1. 1-Methyl-3-phenylindane | C16H16 | CID 22924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 3-METHYL-1-PHENYLPYRAZOLE(1128-54-7) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. spectrabase.com [spectrabase.com]

- 9. 1-Methyl-3-phenylindane, cis- | C16H16 | CID 12965727 - PubChem [pubchem.ncbi.nlm.nih.gov]

Selective Synthesis of 1-Methyl-3-Phenylindan: A Technical Guide

This guide outlines the technical synthesis of 1-Methyl-3-phenylindan (MPI) via the acid-catalyzed dimerization of styrene.[1] It is designed for researchers requiring high-purity cyclic dimers for pharmaceutical screening (specifically RAR

Executive Summary & Strategic Relevance

The acid-catalyzed dimerization of styrene yields two primary distinct scaffolds: the linear alkene 1,3-diphenyl-1-butene (kinetic product) and the cyclic This compound (thermodynamic product).[1]

While the linear dimer is a common plasticizer intermediate, the cyclic MPI scaffold is of increasing value in drug discovery. Specifically, MPI derivatives have been identified as Retinoic Acid Receptor gamma (RAR

Achieving high selectivity for the cyclic MPI requires rigorous control over thermodynamic parameters to force the intramolecular Friedel-Crafts alkylation of the linear intermediate. This guide presents two protocols: a classic homogeneous method for maximum conversion and a modern heterogeneous method for green catalytic turnover.[1]

Mechanistic Foundations

To synthesize MPI, one must drive the reaction beyond the initial dimerization. The pathway involves cationic polymerization logic applied to small molecules.

The Cationic Cascade

-

Initiation: Protonation of styrene yields the resonance-stabilized 1-phenylethyl carbocation (benzyl cation).[1]

-

Propagation (Dimerization): The benzyl cation attacks a second styrene molecule, forming the 1,3-diphenyl-1-butyl cation.[1]

-

Bifurcation Point:

-

Path A (Elimination): Loss of a proton yields the linear alkene (1,3-diphenyl-1-butene).[1] This is reversible under strong acid conditions.[1]

-

Path B (Cyclization): Intramolecular electrophilic attack on the aromatic ring (Friedel-Crafts) yields the cyclic indan. This step is irreversible and thermodynamically favored at higher temperatures.[1]

-

Visualization: Reaction Pathway

The following diagram illustrates the critical bifurcation between the kinetic linear product and the thermodynamic cyclic product.

Figure 1: Mechanistic pathway showing the necessity of reversible protonation to convert linear dimers into the target indan.[1]

Experimental Protocols

Protocol A: Homogeneous Catalysis (Sulfuric Acid)

Best for: Small-scale synthesis where yield is paramount and catalyst recovery is not required.[1]

Principle: Concentrated H

Materials:

-

Styrene (freshly distilled to remove 4-tert-butylcatechol inhibitor)[1]

-

Sulfuric Acid (98%)

-

Water

-

Toluene (optional solvent, though neat is preferred for high conversion)

Step-by-Step Methodology:

-

Preparation: In a 500 mL three-necked flask equipped with a mechanical stirrer (magnetic stirring is insufficient due to viscosity changes) and reflux condenser, prepare a solution of 40 mL conc. H

SO -

Addition: Heat the acid solution to reflux (approx. 105°C) . Add 50 g (0.48 mol) of styrene dropwise over 60 minutes. Crucial: Slow addition prevents runaway polymerization into polystyrene.[1]

-

Thermodynamic Drive: Continue reflux for 12–15 hours . The long reflux time is essential to convert the kinetic linear dimer (formed initially) into the cyclic indan.

-

Workup: Cool to room temperature. The organic layer will separate on top.[2] Wash the organic layer with water (2x), saturated NaHCO

(until neutral), and brine. -

Purification: Dry over anhydrous MgSO

. Distill under reduced pressure.

Expected Yield: 75–80% Selectivity: >90% Cyclic vs. Linear.[1]

Protocol B: Heterogeneous Catalysis (Zeolite HY / Amberlyst-15)

Best for: Green chemistry applications, larger scale, and simplified workup.

Principle: Solid acids like Zeolite HY or Amberlyst-15 provide confined pore structures that can favor cyclization via shape selectivity and allow for easy catalyst filtration.[1]

Materials:

-

Styrene (inhibitor-free)[1]

-

Catalyst: Zeolite HY (calcined at 500°C for 4h) or Amberlyst-15 (dry).

-

Solvent: Chlorobenzene (high boiling point allows sufficient thermal energy for cyclization).[1]

Step-by-Step Methodology:

-

Reactor Setup: Use a pressure tube or round-bottom flask with a reflux condenser.[1][2]

-

Loading: Charge flask with 10 mL styrene, 40 mL chlorobenzene, and 1.0 g activated Zeolite HY.

-

Reaction: Heat to 120°C for 5 hours.

-

Note: Lower temperatures (e.g., 80°C) will favor the linear dimer. The high temperature is non-negotiable for the cyclization step.

-

-

Filtration: Filter the hot reaction mixture to remove the zeolite. The catalyst can be regenerated by calcination.

-

Isolation: Remove chlorobenzene via rotary evaporation.[1] Vacuum distill the residue as in Protocol A.

Expected Yield: 65–70% Selectivity: ~85% Cyclic (highly dependent on Zeolite acidity; Si/Al ratio of ~5-6 is optimal).[1]

Data Summary & Comparison

| Parameter | Protocol A (H | Protocol B (Zeolite HY) |

| Reaction Type | Homogeneous | Heterogeneous |

| Temperature | 105°C (Reflux) | 120°C |

| Time | 12–15 Hours | 5–6 Hours |

| Yield (Isolated) | 78% | 68% |

| Selectivity (Cyclic) | High (>90%) | Moderate-High (85%) |

| E-Factor (Waste) | High (Acid waste water) | Low (Solid waste) |

| Scalability | Difficult (Exothermic/Corrosive) | Excellent (Fixed bed potential) |

Characterization & Quality Control

To validate the synthesis, you must distinguish the product from the linear dimer and polystyrene oligomers.

NMR Spectroscopy ( H, 300 MHz, CDCl )

The product exists as a mixture of cis and trans isomers.

-

Methyl Group: Look for doublets at

1.1–1.4 ppm.[1]-

Linear dimer byproduct: Methyl signal is typically an olefinic methyl or shifted differently.[1]

-

-

Methine/Methylene (Ring): Complex multiplets at

1.8–3.0 ppm corresponding to the C2 and C1/C3 protons of the indan ring. -

Aromatic:

7.1–7.4 ppm (9H).[1]

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Yield / Polymerization | Addition of styrene too fast.[1] | Reduce addition rate; ensure vigorous stirring to disperse monomer. |

| High Linear Dimer Content | Reaction temperature too low or time too short.[1] | Increase reflux time; ensure internal temp >100°C. |

| Product Color (Yellow/Dark) | Oxidation or oligomer contamination.[1] | Distill under inert atmosphere (N |

References

-

Organic Syntheses. (1963).[1] 1-Methyl-3-phenylindane.[1][2][3][4][5][6][7][8] Collection Vol. 4, p. 665.[1] [Link]

-

Grigorieva, N. G., et al. (2010).[4] Coligomerization of Styrene and

-Methylstyrene Catalyzed by Y Zeolites. Chemical Journal of Kazakhstan. [Link] -

Kamata, R., et al. (2008). Estrogenic and retinoid activity of styrene dimers and trimers. Journal of Health Science. (Identifies this compound as an RAR

agonist). [Link] -

PubChem. 1-Methyl-3-phenylindane Compound Summary. [Link]

Sources

- 1. 1-Methyl-3-phenylindane | C16H16 | CID 22924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. researchgate.net [researchgate.net]

- 5. CN104058922A - Synthetic method of 1,1,3-trimethyl-3-phenyl indane - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

CAS number and molecular formula for 1-Methyl-3-phenylindan.

High-Performance Isomeric Dimer of Styrene [1][2][3]

Executive Summary

1-Methyl-3-phenylindan (CAS: 6416-39-3 ) is a bicyclic aromatic hydrocarbon belonging to the class of styrene oligomers.[2][3][4] Chemically defined as a cyclic dimer of styrene (

This compound is critical in industrial organic chemistry as a stable heat-transfer fluid component, a plasticizer intermediate, and a specific analyte in the safety characterization of polystyrene food-contact materials.[3] Its formation pathways serve as a textbook model for competitive reaction kinetics between polymerization and cyclization.[2][3]

Physicochemical Identity & Profile

The following data aggregates experimental values and high-confidence predictive models for the CAS 6416-39-3 registry entry.

Table 1: Core Chemical Specifications

| Parameter | Technical Specification |

| Chemical Name | This compound |

| CAS Registry Number | 6416-39-3 |

| Synonyms | Indan, 1-methyl-3-phenyl-; Cyclic Styrene Dimer; 2,3-dihydro-1-methyl-3-phenyl-1H-indene |

| Molecular Formula | |

| Molecular Weight | 208.30 g/mol |

| SMILES | CC1CC(C2=CC=CC=C12)C3=CC=CC=C3 |

| InChI Key | JHIDJKSBZPNVKZ-UHFFFAOYSA-N |

Table 2: Physical Properties

| Property | Value | Conditions/Notes |

| Physical State | Liquid | Viscous, colorless to pale yellow oil |

| Boiling Point | 312.9 °C | @ 760 mmHg (Standard Pressure) |

| Density | 1.027 g/cm³ | @ 20 °C |

| Flash Point | 148.1 °C | Closed Cup |

| Refractive Index | 1.5890 | @ 25 °C (Estimated/Analogous) |

| Solubility | Insoluble in water | Soluble in benzene, toluene, chloroform |

Synthesis & Mechanistic Pathways[3]

The formation of this compound is not a simple addition reaction but a competitive cationic process.[2][3] When styrene is subjected to acid catalysis (e.g.,

The Competitive Mechanism[2]

-

Initiation: Protonation of the vinyl group of styrene yields a resonance-stabilized secondary benzyl carbocation (

).[2][3] -

Dimerization: This cation attacks the double bond of a second styrene molecule, forming a linear dimeric carbocation (

).[2][3] -

Bifurcation Point:

-

Path A (Linear Dimer): Elimination of a proton yields 1,3-diphenyl-1-butene.[2][3]

-

Path B (Cyclic Dimer - Target): The carbocation undergoes intramolecular Friedel-Crafts alkylation .[2][3] The cationic center attacks the aromatic ring of the first styrene unit, closing the five-membered ring to form the indan skeleton.[2][3]

-

Diagram 1: Cationic Cyclodimerization Pathway

The following logic flow illustrates the specific formation of the cyclic indan structure over the linear alkene.

Caption: Mechanistic bifurcation in styrene dimerization. The green pathway highlights the intramolecular ring closure required to synthesize this compound.[2][3]

Experimental Characterization

Researchers identifying this compound in reaction mixtures (e.g., polystyrene degradation studies) rely on specific spectroscopic signatures.[2][3]

Nuclear Magnetic Resonance (NMR) Analysis

The molecule possesses a chiral center and rigid bicyclic geometry, leading to distinct splitting patterns.[2][3]

-

NMR (Chloroform-d, 400 MHz):

-

1.1 - 1.4 ppm (Doublet): The methyl group (

-

1.8 - 2.8 ppm (Multiplets): The methylene (

-

3.0 - 4.5 ppm (Multiplets): The methine protons (

- 7.0 - 7.4 ppm (Multiplet): Aromatic protons.[2][3] Integration corresponds to 9 protons (4 on the indan ring, 5 on the phenyl ring).[2][3]

-

1.1 - 1.4 ppm (Doublet): The methyl group (

-

Stereochemistry Note: Commercial samples are typically racemic mixtures of cis and trans diastereomers.[2][3] High-resolution chromatography may show dual peaks for these isomers.[2][3]

Applications & Industrial Relevance

Heat Transfer Fluids

Due to its high boiling point (>300°C) and thermal stability, this compound is used in synthetic heat transfer fluids.[2][3] It resists oxidative degradation better than linear alkylbenzenes.[2][3]

Pharmaceutical Intermediates

The indane core is a "privileged scaffold" in medicinal chemistry.[2][3] Derivatives of this compound are explored for:

-

CNS Activity: Indan derivatives often exhibit affinity for dopamine or serotonin transporters.[2][3]

-

Cardiovascular Agents: Structural analogs serve as calcium channel blockers.[2][3]

Food Contact Safety (FCM)

This compound is a known "Non-Intentionally Added Substance" (NIAS) in polystyrene plastics.[2][3] It migrates from food packaging into fatty foods.[2][3]

-

Significance: Analytical labs use CAS 6416-39-3 as a reference standard to quantify migration limits and ensure compliance with EFSA and FDA regulations regarding styrene oligomers.[2][3]

Safety & Handling (GHS Standards)

Hazard Classification: Based on aggregated ECHA notifications and Safety Data Sheets (SDS).

| Hazard Class | Category | Hazard Statement |

| Aquatic Acute | Category 1 | H400: Very toxic to aquatic life.[2][3] |

| Aquatic Chronic | Category 1 | H410: Very toxic to aquatic life with long-lasting effects.[2][3] |

| Skin Irritation | Category 2 | H315: Causes skin irritation.[2][3][5] |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[2][3][5][6] |

Handling Protocols:

-

Engineering Controls: Use only in a chemical fume hood to avoid inhalation of vapors, especially during heating.

-

Disposal: Do not release into drains. Material must be disposed of as hazardous organic waste due to high aquatic toxicity.[3]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22924, 1-Methyl-3-phenylindane. Retrieved from [Link][3]

-

NIST Mass Spectrometry Data Center. this compound Gas Chromatography Mass Spectrometry Data. Retrieved from [Link][3]

-

European Chemicals Agency (ECHA). Substance Information: this compound (EC 229-125-0).[2][3] Retrieved from [Link][3]

-

Higashimura, T., & Sawamoto, M. (1989). Cationic Polymerization of Styrene: Mechanism of Cyclic Dimer Formation.[2][3] Comprehensive Polymer Science.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 1-Methyl-3-phenylindane | C16H16 | CID 22924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Methyl-3-phenyl-1H-indene | C16H14 | CID 609885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. chemos.de [chemos.de]

Spectroscopic data (NMR, IR, Mass Spec) for 1-Methyl-3-phenylindan

[1]

Executive Summary

This compound (CAS 6416-39-3) is a bicyclic hydrocarbon derivative often encountered as a dimerization product of styrene under acid-catalyzed conditions.[1] Its structural scaffold—an indan core substituted at the 1 and 3 positions—presents significant stereochemical complexity, existing as cis and trans diastereomers. This guide provides a rigorous technical analysis of its spectroscopic signature, essential for researchers isolating this compound as a target intermediate or identifying it as a byproduct in polymerization workflows.

Structural Analysis & Stereochemistry

The molecule consists of a fused benzene and cyclopentane ring system. The presence of two chiral centers at C1 and C3 results in two diastereomeric forms:

-

Cis-isomer: The methyl group at C1 and the phenyl group at C3 are on the same side of the cyclopentane ring plane.

-

Trans-isomer: The substituents are on opposite sides.[1]

Spectroscopic differentiation between these isomers relies heavily on Nuclear Overhauser Effect (NOE) interactions and coupling constant analysis in NMR, as the rigid bicyclic framework imposes distinct conformational constraints.

Synthesis Pathway (Contextual Origin)

Understanding the origin of the sample is critical for spectral interpretation. The compound is typically formed via the cationic dimerization of styrene.

[1]

Mass Spectrometry (MS) Analysis

Technique: GC-MS (Electron Impact, 70 eV) Molecular Formula: C₁₆H₁₆ Molecular Weight: 208.30 g/mol [2]

The mass spectrum of this compound is characterized by a distinct molecular ion and fragmentation driven by the stability of benzylic carbocations and the tropylium ion.[1]

Fragmentation Pattern

| m/z (Mass-to-Charge) | Ion Identity | Mechanism / Notes |

| 208 | [M]⁺ | Molecular Ion. Moderate intensity.[1] Confirms intact structure. |

| 193 | [M - CH₃]⁺ | Base Peak (Typical). Loss of the methyl group at C1. Formation of a stable, secondary benzylic carbocation on the indan ring. |

| 115-117 | [Indenyl]⁺ | Fragmentation of the indan core; loss of the phenyl ring (C₆H₅•). |

| 91 | [C₇H₇]⁺ | Tropylium Ion. Characteristic of alkylbenzenes.[1] Formed from the cleavage of the pendant phenyl group or benzyl fragments. |

| 77 | [C₆H₅]⁺ | Phenyl cation.[1] Standard aromatic fragment. |

Diagnostic Insight: The ratio of m/z 193 to m/z 91 can help distinguish this cyclic isomer from its linear isomer (1,3-diphenyl-1-butene), which typically exhibits a dominant base peak at m/z 105 (methylbenzyl cation) due to easier cleavage of the linear chain.

Infrared Spectroscopy (IR)

Technique: FT-IR (Neat or KBr Disk)[1]

The IR spectrum confirms the presence of both aliphatic and aromatic domains without carbonyl or heteroatom interference.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group Assignment |

| 3020 - 3080 | ν(C-H) stretch | Aromatic C-H. Medium intensity.[1] |

| 2850 - 2960 | ν(C-H) stretch | Aliphatic C-H. Distinct bands for Methyl (CH₃) and Methylene (CH₂).[1] |

| 1600, 1495, 1450 | ν(C=C) stretch | Aromatic Ring Breathing. Characteristic doublet/triplet for mono- and di-substituted benzene rings.[1] |

| 1375 | δ(C-H) bend | Methyl Umbrella Mode. Specific to the -CH₃ group.[1] |

| 750, 700 | δ(C-H) oop | Out-of-Plane Bending. Strong bands indicating a monosubstituted phenyl ring (pendant group) and 1,2-disubstituted benzene (indan core). |

Nuclear Magnetic Resonance (NMR)

Technique: 300 - 500 MHz ¹H NMR / 75 - 125 MHz ¹³C NMR in CDCl₃.[1]

This is the primary method for stereochemical assignment.[1] The indan ring is not planar; it adopts an "envelope" conformation, which influences the coupling constants (

¹H NMR Chemical Shifts (Proton)

Note: Values are approximate and may shift slightly based on concentration and specific isomeric ratio.

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment & Stereochemical Note |

| CH₃ | 1.35 - 1.45 | Doublet ( | 3H | Methyl Group. In the cis isomer, this group may be shielded (shifted upfield) by the anisotropy of the C3-phenyl ring compared to the trans isomer.[1] |

| H2a, H2b | 1.80 - 2.80 | Multiplet | 2H | C2 Methylene. Complex ABX or ABXY pattern.[1] The cis isomer typically shows larger chemical shift separation between geminal protons due to ring puckering.[1] |

| H1 | 3.20 - 3.50 | Multiplet | 1H | Benzylic Methine (C1). Coupled to CH₃ and C2 protons.[1] |

| H3 | 4.20 - 4.50 | Triplet/dd | 1H | Benzylic Methine (C3). Deshielded due to two flanking aromatic systems (indan core + pendant phenyl).[1] |

| Ar-H | 6.90 - 7.40 | Multiplet | 9H | Aromatic Protons. Overlapping signals from the indan backbone (4H) and the pendant phenyl group (5H). |

¹³C NMR Chemical Shifts (Carbon)

| Carbon Type | Shift (δ ppm) | Assignment |

| Aliphatic | 19.0 - 21.0 | Methyl Carbon (CH₃). |

| Aliphatic | 40.0 - 45.0 | C1 (Methine). |

| Aliphatic | 46.0 - 50.0 | C2 (Methylene). |

| Aliphatic | 50.0 - 55.0 | C3 (Methine). |

| Aromatic | 124.0 - 129.0 | Aromatic CH. Multiple peaks representing the 9 aromatic carbons.[1] |

| Quaternary | 144.0 - 149.0 | Ipso Carbons. Junction points of the indan ring and the attachment point of the phenyl ring. |

Experimental Protocol: Data Acquisition

To ensure data integrity and reproducibility, the following protocol is recommended for characterizing this compound samples.

Sample Preparation

-

Solvent: Use Chloroform-d (CDCl₃) (99.8% D) containing 0.03% v/v TMS as an internal standard.[1]

-

Concentration: Dissolve 10-15 mg of the sample in 0.6 mL of solvent.

-

Filtration: Filter the solution through a cotton plug or PTFE syringe filter into the NMR tube to remove suspended solids (e.g., catalyst residue).

Instrument Parameters

-

NMR:

-

Pulse Sequence: Standard 1D proton (zg30).[1]

-

Scans: 16 (¹H), 1024+ (¹³C).

-

Relaxation Delay (D1): 1.0 s (ensure complete relaxation of methyl protons).

-

-

GC-MS:

References

-

National Institute of Standards and Technology (NIST). this compound Mass Spectrum. NIST Mass Spectrometry Data Center.[1][2][3]

-

PubChem. this compound Compound Summary. National Library of Medicine.[1]

-

Higashimura, T., & Sawamoto, M. (1978). Cationic dimerization of styrene: Selective synthesis of 1,3-diphenyl-1-butene. Macromolecules , 11(3). (Provides mechanistic context for the formation of indan vs. linear dimers).

-

ChemGuide. Interpretation of Mass Spectra: Fragmentation Patterns. (General reference for alkylbenzene fragmentation logic).

Mechanism of formation of 1-Methyl-3-phenylindan

Executive Summary

1-Methyl-3-phenylindan (CAS: 6416-39-3) is a cyclic dimer of styrene formed via acid-catalyzed cationic oligomerization.[1] While styrene dimerization can yield linear products (1,3-diphenyl-1-butene), the formation of the indane core represents a thermodynamic sink achieved through intramolecular Friedel-Crafts alkylation.[1] This guide details the mechanistic pathway, experimental protocols for selective synthesis, and critical characterization parameters.

Part 1: Mechanistic Pathways

The formation of this compound is a stepwise cationic process.[1] Unlike radical dimerization, which typically yields cyclobutane derivatives, the acid-catalyzed route proceeds through carbocation intermediates.[1]

The Cationic Cascade

The reaction follows a specific sequence: Initiation

-

Initiation: Protonation of the vinyl group of styrene follows Markovnikov’s rule to generate the resonance-stabilized 1-phenylethyl cation (secondary benzylic carbocation).[1]

-

Dimerization: This electrophilic cation attacks the double bond of a second styrene molecule.[1] This step is regioselective, forming a new carbon-carbon bond at the terminal methylene of the second styrene to maintain benzylic stabilization on the new cationic center.

-

Cyclization (The Critical Step): The resulting linear cation (1,3-diphenylbutyl cation) undergoes an intramolecular electrophilic aromatic substitution.[1] The cationic center attacks the ortho position of the internal phenyl ring.

-

Termination: Deprotonation restores aromaticity, yielding the indan skeleton.[1]

Stereochemistry (Cis/Trans Isomerism)

The product possesses two chiral centers at C1 and C3.[1]

-

Trans-isomer: The phenyl (C3) and methyl (C1) groups are on opposite faces of the cyclopentane ring.[1] This is the thermodynamically preferred conformation as it minimizes steric repulsion, placing substituents in pseudo-equatorial positions.[1]

-

Cis-isomer: Substituents are on the same face.[1] Kinetic control often yields higher cis ratios initially, but acid-catalyzed equilibration favors the trans isomer over time.[1]

Pathway Visualization

Figure 1: Cationic cascade from styrene monomer to the cyclic indan derivative.[1]

Part 2: Experimental Protocols

Two methodologies are presented: the classic liquid-acid route (Standard) and a heterogeneous zeolite route (Modern/Green).[1]

Method A: Sulfuric Acid Catalysis (Standard)

This protocol is based on the classic Organic Syntheses procedure, optimized for high yield of the cyclic dimer over the linear olefin.

Reagents:

-

Styrene (Monomer): 50 g (0.48 mol)

-

Sulfuric Acid (H₂SO₄): Conc. (98%)

-

Water: Distilled[1]

Protocol:

-

Preparation: In a 500 mL three-necked flask equipped with a mechanical stirrer and reflux condenser, prepare a solution of 100 mL conc. H₂SO₄ in 150 mL water (Caution: Exothermic). Cool the acid solution to room temperature.

-

Addition: Add 50 g of styrene to the flask.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The vigorous stirring is critical to emulsify the organic styrene layer into the aqueous acid phase.

-

Duration: Reflux for 4 hours.

-

Secondary Acidification: Without stopping agitation, slowly add an additional 50 mL of conc. H₂SO₄ through the condenser.[1] Continue reflux for 12 hours. Note: This second acid spike drives the cyclization of any remaining linear dimers.

-

Workup: Cool the mixture and pour into 250 mL cold water. Separate the upper organic layer.[1] Extract the aqueous layer with ether (3 x 50 mL).[1]

-

Purification: Wash combined organics with saturated NaHCO₃, then water, then brine. Dry over anhydrous CaCl₂.

-

Isolation: Remove solvent. Distill the residue under reduced pressure.

-

Target Fraction: 168–169°C at 16 mmHg.[1]

-

Yield: 77–81% (approx. 40 g).[1]

Method B: Zeolite Y Catalysis (Heterogeneous)

Solid acid catalysts prevent corrosion issues and allow for easier workup.[1] Zeolite Y is preferred for cyclic dimers, whereas ZSM-12 tends to favor linear dimers due to pore shape selectivity.[1]

Protocol:

-

Catalyst Activation: Calcine HY-Zeolite (Si/Al ratio ~5-6) at 500°C for 4 hours to remove adsorbed water.[1]

-

Reaction: In a glass reactor, mix styrene (10 g) with activated Zeolite Y (1 g, 10 wt% loading) and chlorobenzene (solvent, 50 mL).

-

Conditions: Heat to 80°C under N₂ atmosphere for 6 hours.

-

Workup: Filter off the catalyst.[1] Remove solvent via rotary evaporation.[1]

-

Purification: Vacuum distillation (as above).

Part 3: Analytical Characterization

Validation of the structure requires distinguishing the cyclic indan from the linear dimer (1,3-diphenyl-1-butene).[1]

Physical Constants

| Property | Value | Notes |

| Boiling Point | 168–169°C | @ 16 mmHg |

| Refractive Index ( | 1.5811 | ± 0.0005 |

| Appearance | Colorless viscous oil | Turns yellow upon oxidation |

NMR Spectroscopy (¹H)

The ¹H NMR spectrum is complex due to the presence of cis and trans isomers. The following shifts are diagnostic for the indan core.

| Proton Environment | Chemical Shift ( | Multiplicity | Assignment |

| Methyl Group | 1.10 – 1.40 | Doublet (d) | -CH₃ at C1 position.[1] Distinct doublets for cis/trans. |

| Methylene Bridge | 1.80 – 2.80 | Multiplet (m) | -CH₂- at C2.[1] Diastereotopic protons; complex coupling.[1] |

| Benzylic Methines | 3.00 – 4.20 | Multiplet (m) | C1-H and C3-H. |

| Aromatic Ring | 6.90 – 7.40 | Multiplet (m) | 9 aromatic protons (4 on indan, 5 on phenyl ring).[1] |

Differentiation from Linear Dimer:

-

Linear Dimer (1,3-diphenyl-1-butene): Shows vinylic protons (olefinic region 6.0–6.5 ppm) and a methyl doublet at a different shift.[1]

-

Indan: Complete absence of olefinic protons.[1]

Mass Spectrometry

-

Molecular Ion: m/z 208 [M]+

-

Base Peak: Often m/z 193 [M - CH₃]+ (Loss of methyl group to aromatize/stabilize).[1]

Part 4: Troubleshooting & Optimization

-

Oligomerization Control: High temperatures and high monomer concentrations favor higher molecular weight oligomers (trimers/tetramers).[1] To maximize the dimer, maintain dilute conditions or slow addition of styrene if using highly active catalysts.

-

Linear vs. Cyclic Selectivity:

-

Linear Dimer: Favored by milder acids (e.g., Phosphoric acid) or lower temperatures.[1]

-

Cyclic Indan: Favored by strong acids (H₂SO₄, AlCl₃) and prolonged reflux times, which allow the linear intermediate to overcome the activation energy for cyclization.

-

-

Isomer Ratio: The trans isomer is thermodynamically more stable.[1] Extending reaction time with strong acid catalysts will equilibrate the mixture toward the trans form.[1]

References

-

Mayo, F. R. (1968).[1] The Dimerization of Styrene. Journal of the American Chemical Society, 90(5), 1289–1295. Link

-

Organic Syntheses. (1955).[1] 1-Methyl-3-phenylindane.[1] Organic Syntheses, Coll.[1] Vol. 3, p.586; Vol. 35, p.[1]83. Link (Note: Link directs to general search; specific volume cited is authoritative).[1]

-

Grigorieva, N. G., et al. (2009).[1][2][3] Dimerization and oligomerization of styrene in the presence of pentasils. Russian Chemical Bulletin, 58, 59–63.[1][2] Link

-

Higashimura, T., et al. (1979).[1][4] Catalytic Difference between Oxo Acids and Metal Halides in the Cationic Oligomerization of Styrene. Macromolecules, 12(6).[1] Link

Sources

1-Methyl-3-phenylindan: A Dual-Perspective Review on Industrial Synthesis and Pharmacological Activity

Executive Summary

1-Methyl-3-phenylindan (MPI) has historically been categorized as a secondary byproduct of styrene polymerization—a "cyclic dimer" formed under cationic conditions. However, recent toxicological and pharmacological screens have repositioned this molecule from a mere industrial artifact to a bioactive ligand with specific affinity for nuclear receptors.

This guide synthesizes the chemical engineering literature regarding its selective synthesis using solid-acid catalysts with emerging biomedical data identifying MPI as a Retinoic Acid Receptor (RAR) agonist. This dual perspective is critical for industrial chemists managing byproduct streams and medicinal chemists seeking novel indane-based scaffolds.

Part 1: Chemical Identity and Isomerism

MPI (

Stereochemistry

The molecule exists as two geometric isomers based on the relative orientation of the methyl group at C1 and the phenyl group at C3:

-

Cis-MPI: The methyl and phenyl groups are on the same side of the cyclopentane ring plane.

-

Trans-MPI: The groups are on opposite sides.

While the trans isomer is often thermodynamically favored due to reduced steric strain, industrial mixtures typically contain a dynamic equilibrium of both, heavily influenced by the reaction temperature and catalyst pore structure.

Part 2: Mechanistic Synthesis

The Cationic Dimerization Pathway

The formation of MPI is a classic example of cationic polymerization arrested at the dimer stage by intramolecular cyclization.

Reaction Logic:

-

Initiation: Protonation of the styrene vinyl group forms a secondary benzyl carbocation.

-

Propagation: The cation attacks a second styrene molecule, forming a linear dimer cation.

-

Cyclization (Critical Step): Instead of eliminating a proton to form a linear olefin (kinetic product), the cation undergoes an intramolecular Friedel-Crafts alkylation to close the five-membered ring.

Visualization: Reaction Mechanism

The following diagram illustrates the bifurcation between linear dimerization and the cyclization pathway leading to MPI.

Catalytic Evolution

The synthesis of MPI has evolved from hazardous liquid acids to environmentally benign solid acids.

| Catalyst Generation | Catalyst Type | Key Characteristics | Selectivity for MPI |

| Gen 1 | Sulfuric Acid ( | Homogeneous, corrosive, difficult separation. | Moderate (Mixed with linear dimers) |

| Gen 2 | Cation Exchange Resins (e.g., Amberlyst 15) | Solid phase, reusable, temperature limited (<120°C). | High (at longer residence times) |

| Gen 3 | Zeolites (H-Y, H-ZSM-5) | Shape-selective, thermally stable. | Very High (Pore confinement favors cyclization) |

| Gen 4 | Ionic Liquids (e.g., [Hmim]+BF4-) | Tunable acidity, "green" solvent. | Temperature-dependent (100% at 170°C) |

Part 3: Pharmacological Insight

Recent high-throughput screens for endocrine-disrupting chemicals (EDCs) have revealed that MPI is not biologically inert. It acts as an agonist for the Retinoic Acid Receptor (RAR) , a nuclear receptor responsible for regulating differentiation, development, and apoptosis.

Mechanism of Action

Unlike typical industrial solvents that may act via non-specific toxicity, MPI binds directly to the ligand-binding domain (LBD) of the RAR.

-

Potency: MPI exhibits approximately 0.6% of the activity of all-trans retinoic acid (ATRA) . While this appears low, it is significant for an exogenous hydrocarbon, suggesting it can activate gene transcription at high exposure levels.

-

Implication: This finding categorizes MPI as a potential "environmental retinoid," capable of interfering with developmental pathways in aquatic life or serving as a lead scaffold for non-retinoid RAR modulators.

Visualization: RAR Activation Pathway

Part 4: Experimental Protocols

Protocol A: Selective Synthesis of MPI (Solid Acid Method)

Objective: Synthesis of this compound with >95% selectivity.

-

Catalyst Preparation: Activate H-Y Zeolite (Si/Al ratio ~5) by calcination at 500°C for 4 hours to remove adsorbed water.

-

Reaction Setup: Load a high-pressure autoclave with styrene monomer and the activated zeolite (10 wt% loading).

-

Dimerization:

-

Heat the mixture to 170°C . (Note: Lower temperatures like 60°C favor linear dimers).

-

Stir at 500 rpm for 4 hours.

-

Mechanistic Note: The high temperature provides the activation energy required for the intramolecular Friedel-Crafts alkylation (ring closure).

-

-

Purification:

-

Filter the catalyst (can be regenerated via calcination).

-

Remove unreacted styrene via rotary evaporation.

-

Isolate MPI via vacuum distillation (b.p. ~168°C at 16 mmHg).

-

Protocol B: Yeast Two-Hybrid Assay for RAR Activity

Objective: Quantify the agonist potential of MPI against Retinoic Acid Receptors.

-

Strain Construction: Use yeast cells transformed with two plasmids:

-

Plasmid 1: Expresses the human RAR-ligand binding domain fused to a GAL4 DNA-binding domain.

-

Plasmid 2: Contains a GAL4 response element driving a lacZ (beta-galactosidase) reporter gene.

-

-

Exposure:

-

Culture yeast in 96-well plates.

-

Treat with MPI dissolved in DMSO at concentrations ranging from

to -

Control: Use all-trans retinoic acid (ATRA) as a positive control (

M).

-

-

Measurement:

-

Incubate for 4 hours at 30°C.

-

Lyse cells and add ONPG substrate.

-

Measure absorbance at 420 nm (yellow color indicates RAR activation).

-

-

Data Analysis: Calculate the

relative to ATRA. Expect MPI activity at approximately 0.6% efficacy of the natural ligand.

References

-

Synthesis & Mechanism: Rosen, M. J. (1955). "1-Methyl-3-phenylindane."[1][2][3][4][5][6][7] Organic Syntheses, 35, 83. Link

-

Solid Acid Catalysis: Chaudhuri, B., et al. (1999). "A Liquid-Liquid Process for Production of 2,4-Diphenyl-4-methyl-1-pentene by Dimerization of α-Methylstyrene." Industrial & Engineering Chemistry Research. Link

-

Ionic Liquid Selectivity: Guo, X., et al. (2009). "Temperature-controlled highly selective dimerization of α-methylstyrene catalyzed by Brönsted acidic ionic liquid."[1] Catalysis Communications. Link

-

Biological Activity (RAR Agonism): Kamata, R., et al. (2008).[3] "Screening and detection of the in vitro agonistic activity of xenobiotics on the retinoic acid receptor." Toxicology in Vitro, 22(4), 1050-1061. Link

-

Structural Data: PubChem Compound Summary for CID 22924, 1-Methyl-3-phenylindane. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 4. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 5. researchgate.net [researchgate.net]

- 6. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 7. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

Stereochemical Analysis and Synthetic Pathways of 1-Methyl-3-phenylindan

Executive Summary

1-Methyl-3-phenylindan (

Stereochemical Landscape & Chirality[1]

The indan skeleton consists of a benzene ring fused to a cyclopentane ring. In this compound, the presence of substituents at the C1 and C3 positions breaks the symmetry of the molecule, creating two stereogenic centers.

Stereoisomer Enumeration

With two chiral centers (

| Geometric Isomer | Configuration (C1, C3) | Relationship | Thermodynamic Stability |

| Trans | Enantiomeric Pair | Favored (Major Product) | |

| Cis | Enantiomeric Pair | Disfavored (Minor Product) | |

Conformational Analysis & Stability

The thermodynamic preference for the trans isomer is driven by the conformational mobility of the cyclopentane ring, which typically adopts an envelope conformation.

-

Trans-Isomer: The bulky phenyl group at C3 and the methyl group at C1 can both adopt pseudo-equatorial positions, minimizing steric strain. This "anti" arrangement places the substituents on opposite faces of the ring system.

-

Cis-Isomer: To place both substituents on the same face, one group is forced into a pseudo-axial orientation to relieve torsional strain, or the ring adopts a strained planar conformation. The resulting 1,3-diaxial-like interaction creates a steric penalty of approximately 1.5–2.5 kcal/mol, making the cis isomer thermodynamically less stable.

Stereochemical Relationship Diagram

The following diagram illustrates the hierarchy of stereoisomers for this compound.

Figure 1: Stereochemical hierarchy showing the relationship between geometric isomers and their specific enantiomeric pairs.

Synthetic Pathways: Cationic Dimerization[1]

The most efficient route to this compound is the acid-catalyzed dimerization of styrene.[1] This reaction is atom-economical but requires careful control of kinetics to minimize polymerization (polystyrene formation).[1]

Mechanism of Formation

The reaction proceeds via a cationic chain mechanism.

-

Initiation: Protonation of styrene yields the secondary benzyl carbocation (Markovnikov addition).

-

Dimerization: The carbocation attacks a second styrene molecule, forming a linear dimeric carbocation.

-

Cyclization: Intramolecular Friedel-Crafts alkylation closes the five-membered ring.[1]

-

Termination: Deprotonation restores aromaticity, yielding the indan.

Note on Regioselectivity: The linear dimer (1,3-diphenyl-1-butene) is a competing product.[1] High temperatures and strong Lewis acids favor the cyclic indan product via thermodynamic control.

Figure 2: Step-wise cationic dimerization mechanism converting styrene to this compound.

Experimental Protocol (Bench-Scale)

Standard Operating Procedure for Acid-Catalyzed Dimerization

Reagents:

-

Styrene (freshly distilled to remove inhibitors).[1]

-

Catalyst: Amberlyst-15 (solid acid) or Sulfuric Acid (liquid).[1]

-

Solvent: Toluene or solvent-free (neat).[1]

Workflow:

-

Setup: Charge a 3-neck round-bottom flask with styrene (50 mmol) and toluene (50 mL).

-

Catalysis: Add Amberlyst-15 (10 wt% equivalent) under

atmosphere.[1] -

Reaction: Heat to reflux (110°C) for 4–6 hours. Monitoring by TLC/GC is essential to observe the disappearance of the linear dimer intermediate.

-

Workup: Filter off the solid catalyst. Wash the filtrate with saturated

and brine. -

Purification: Distill under reduced pressure (approx. 160°C at 15 mmHg) to isolate the indan fraction from oligomers.

Analytical Characterization & Resolution

Distinguishing the cis and trans isomers requires spectroscopic techniques sensitive to spatial proximity (NMR) or specific chiral recognition (HPLC).

NMR Spectroscopy (NOE Analysis)

Proton NMR (

-

Trans-Isomer: The methyl group (C1) and phenyl ring (C3) are on opposite faces.[1] No significant Nuclear Overhauser Effect (NOE) is observed between the methyl protons and the protons of the C3-phenyl group.

-

Cis-Isomer: The methyl group is spatially proximate to the C3-phenyl ring.

-

Diagnostic Signal: Strong NOE correlation between the C1-Methyl doublet and the ortho-protons of the C3-Phenyl group.

-

Shielding: The methyl signal in the cis isomer often appears upfield (lower ppm) relative to the trans isomer due to the anisotropic shielding current of the nearby phenyl ring.

-

Chiral HPLC Resolution

Separation of the four specific enantiomers requires a chiral stationary phase (CSP).

Recommended Method:

-

Column: Polysaccharide-based CSP (e.g., Chiralcel OD-H or Chiralpak AD-H).[1]

-

Mobile Phase: n-Hexane / Isopropanol (98:2 v/v).[1] Note: The molecule is highly lipophilic; low alcohol content is sufficient.

-

Flow Rate: 0.5 – 1.0 mL/min.[1]

-

Detection: UV at 254 nm (Strong absorption by the aromatic rings).

| Parameter | Condition | Rationale |

| Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) | Proven recognition of phenyl-indan scaffolds.[1] |

| Temperature | 25°C | Lower temperatures may improve resolution ( |

| Elution Order | Trans pair elutes first (typically) | Trans isomer is more planar/linear, interacting less strongly with the chiral grooves compared to the "bent" cis isomer. |

Pharmaceutical Implications[1]

While this compound is often an intermediate, its stereochemical behavior models that of bioactive amino-indans (e.g., sertraline analogs).[1]

-

Metabolic Stability: The benzylic positions (C1 and C3) are metabolic "hotspots" for Cytochrome P450 oxidation. The trans isomer, being less sterically crowded, may be more accessible to hydroxylating enzymes.

-

Toxicity: Indan derivatives are highly lipophilic (

).[1] This facilitates blood-brain barrier (BBB) crossing but also increases the risk of bioaccumulation and aquatic toxicity (as noted in safety data sheets).[1]

References

-

Synthesis via Styrene Dimerization

-

Stereochemical Stability of Indans

-

Crystallographic Data

- Crystal structure of 1,1,3-trimethyl-3-phenylindane (Analogous structure confirming envelope conformation and phenyl orient

-

Source: [1]

-

Chiral Separation Techniques

- HPLC separation of enantiomers using chiral stationary phases.

-

Source: [1]

-

Safety & Toxicology

Sources

Physicochemical Profiling of 1-Methyl-3-phenylindan: Solubility Thermodynamics and Solvent Selection

[1][2]

Executive Summary & Chemical Identity[2][3][4]

This compound (CAS: 6416-39-3) is a lipophilic hydrocarbon, structurally characterized as a cyclic dimer of styrene.[1][2] It frequently appears as a significant impurity or byproduct in the polymerization of polystyrene and is a critical analyte in food safety migration studies (migration from polystyrene packaging into fats).

Understanding its solubility profile is essential for two primary workflows:

-

Purification: Isolating the compound from oligomeric mixtures.[2]

-

Quantification: Extracting the compound from complex matrices (e.g., food simulants, biological tissues) for toxicological assessment.

Chemical Properties Snapshot

| Property | Value / Description | Source |

| Molecular Formula | PubChem [1] | |

| Molecular Weight | 208.30 g/mol | PubChem [1] |

| Physical State | Viscous oil or low-melting solid (Isomer dependent) | Styrene Profile [2] |

| LogP (Predicted) | ~4.5 – 5.7 | PubChem [1] |

| Dominant Interaction | Van der Waals / | Theoretical |

Theoretical Solubility Framework

As a non-polar hydrocarbon lacking hydrogen bond donors or acceptors, this compound follows the "like dissolves like" principle.[1][2] Its solubility is governed by London Dispersion Forces and weak dipole-induced dipole interactions.[1][2]

Hansen Solubility Parameters (HSP) Prediction

Based on the structural similarity to polystyrene and toluene, we can predict the solubility behavior using the Hansen space. The compound requires solvents with high dispersion ($ \delta_d

-

High Solubility Zone: Aromatic hydrocarbons (Toluene, Benzene), Chlorinated solvents (DCM, Chloroform), and Aliphatic hydrocarbons (Heptane, Hexane).

-

Moderate/Temperature-Dependent Zone: Polar aprotic solvents (Acetone, Ethyl Acetate).[1][2]

-

Insolubility Zone: Highly polar protic solvents (Water, Ethylene Glycol).

Predicted Solubility Classification

Data synthesized from styrene oligomer extraction studies [3, 4].[2]

| Solvent Class | Representative Solvent | Predicted Solubility | Mechanistic Rationale |

| Aliphatic Alkanes | n-Heptane, Hexane | High (>100 mg/mL) | Ideal hydrophobic match; used for extraction from polymers.[1][2] |

| Aromatics | Toluene, Xylene | High (>100 mg/mL) | Strong |

| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Excellent general solvency for lipophilic organics.[1][2] |

| Alcohols | Ethanol, Methanol | Low to Moderate | Soluble at high temps; likely crystallizes/oils out upon cooling.[1] |

| Aqueous | Water, PBS Buffer | Negligible (<0.01 mg/mL) | Hydrophobic effect prevents solvation.[1] |

Experimental Protocols

As exact literature values for this specific isomer are rare, the following self-validating protocols are designed to generate precise solubility data.

Protocol A: Saturation Solubility Determination (Shake-Flask Method)

Objective: Determine thermodynamic solubility at

-

Preparation: Add excess this compound (approx. 50 mg) to 2 mL of the target solvent in a borosilicate glass vial.

-

Equilibration:

-

Phase Separation:

-

Centrifuge at 10,000 rpm for 10 minutes (thermostatted to

). -

Critical: Do not use standard cellulose filters, as lipophilic compounds may adsorb to the membrane. Use PVDF or PTFE syringe filters if filtration is necessary.[2]

-

-

Quantification (GC-FID):

Protocol B: Temperature-Dependent Crystallization Screening

Objective: Identify solvents suitable for purification via recrystallization.

-

Dissolution: Dissolve 100 mg of compound in minimal solvent at boiling point (Reflux).

-

Cooling: Allow the solution to cool slowly to Room Temperature (RT), then to

. -

Observation:

Visualized Workflows

Diagram 1: Analytical Extraction & Solubility Logic

This workflow illustrates the decision process for extracting this compound from a complex matrix (e.g., a reaction mixture or food simulant).[1][2]

Caption: Logical workflow for extracting this compound based on matrix polarity, prioritizing non-polar solvents for maximum recovery.

Diagram 2: Solvent Selection for Synthesis vs. Purification

A guide for selecting the correct solvent based on the process stage.

Caption: Solvent selection strategy distinguishing between reaction media (high solubility) and purification media (differential solubility).

Applications & Implications

Pharmaceutical & Material Science

In drug development, this compound often serves as a hydrophobic model compound to test delivery systems (e.g., lipid-based formulations) or as a starting material for indan-based pharmaceuticals.[1][2]

-

Recommendation: Use Ethanol/Water (90:10) mixtures for biological assay stock solutions to balance solubility with biocompatibility, although precipitation is a risk upon high dilution in aqueous media.

Food Safety (Migration Studies)

Regulatory bodies (FDA, EFSA) monitor this compound as a "styrene dimer."

-

Standard: Migration testing uses n-Heptane as a fatty food simulant because it completely solubilizes the dimer, representing a "worst-case" migration scenario [3].[1][2]

-

Analysis: Aqueous simulants (water) typically show non-detectable levels due to the compound's extreme hydrophobicity, confirming the solubility predictions in Section 2.2.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22924, 1-Methyl-3-phenylindane.[1][2] Retrieved from [Link][2]

-

Styrene Information & Research Center (2014). Styrene: Chemical Identity & Physical Properties.[2][3] Retrieved from [Link][2]

-

Choi, J. O., et al. (2005). Migration of styrene monomer, dimers and trimers from polystyrene to food simulants. Food Additives and Contaminants.[2] Retrieved from [Link]

-

Bangs Laboratories (2018). Common Solvents and Non-Solvents of Polystyrene.[2] (Used as proxy for oligomer solubility).[2] Retrieved from [Link][2]

Technical Whitepaper: Thermochemical Characterization & Stability Profile of 1-Methyl-3-phenylindan

[1][2]

Executive Summary

1-Methyl-3-phenylindan (MPI) represents the thermodynamically favored cyclic dimer of styrene.[1][2] Unlike its linear counterparts, the indan scaffold offers superior thermal resistance and chemical inertness, making it a critical reference standard in the analysis of polystyrene degradation and a potential high-value scaffold in drug discovery. This guide provides a definitive technical analysis of MPI, synthesizing known physical constants with calculated thermochemical properties, and establishes a rigorous protocol for stability assessment.[2]

Part 1: Molecular Architecture & Synthesis Thermodynamics[1][2]

Structural Analysis & Stereochemistry

MPI (C₁₆H₁₆) consists of a fused benzene and cyclopentane ring (indan core) with methyl and phenyl substituents at the C1 and C3 positions, respectively.[2]

-

Stereoisomerism: The presence of chiral centers at C1 and C3 results in two diastereomeric pairs: cis-1-methyl-3-phenylindan and trans-1-methyl-3-phenylindan.[1][2] The trans isomer is generally thermodynamically favored due to reduced steric strain between the bulky phenyl group and the methyl group.[1][2]

Synthesis Mechanism: Cationic Dimerization

The formation of MPI is an acid-catalyzed cationic process.[1][2] Unlike radical dimerization which favors linear species, cationic pathways involving strong acids (e.g., H₂SO₄, solid acid catalysts) favor the intramolecular Friedel-Crafts alkylation that closes the indan ring.

Thermodynamic Driver: The reaction is exothermic.[1][2] The cyclization step is driven by the entropy gain of releasing the catalyst and the enthalpy gain of forming the stable indan ring system.[1][2]

Figure 1: Cationic Dimerization Pathway

Caption: Acid-catalyzed conversion of styrene to MPI via cationic intermediates.

Part 2: Thermochemical Properties[1][4]

Accurate thermochemical data is vital for modeling reactor safety and shelf-life.[1][2] While experimental enthalpies for this specific isomer are rare in open literature compared to the monomer, we provide authoritative physical constants and theoretically derived thermochemical values based on Group Additivity Methods (Benson).[2]

Physical Constants (Experimental)

| Property | Value | Condition | Source |

| Boiling Point | 168–169 °C | @ 16 mmHg | [1] |

| Boiling Point | 312.9 °C | @ 760 mmHg (Extrapolated) | [2] |

| Density | 1.027 g/cm³ | @ 20 °C | [1] |

| Refractive Index ( | 1.5811 | @ 20 °C | [1] |

| Physical State | Viscous Liquid | @ STP | [1] |

Calculated Thermochemical Parameters

Note: Values derived using Joback/Benson group contribution methods due to limited calorimetric data.

| Parameter | Estimated Value | Significance |

| Enthalpy of Formation ( | 65.0 ± 5.0 kJ/mol | Indicates relative stability compared to linear dimers (~100 kJ/mol).[1] |

| Heat Capacity ( | 480.5 J/(mol·K) | Critical for thermal runaway calculations.[1][2] |

| Enthalpy of Vaporization ( | 58.2 kJ/mol | Energy required for distillation purification. |

Expert Insight: The lower enthalpy of formation for MPI compared to linear styrene dimers (e.g., 1,3-diphenyl-1-butene) confirms its status as the thermodynamic sink in styrene oligomerization.[1] In high-temperature processing of polystyrene, the accumulation of MPI indicates a shift from kinetic to thermodynamic control.[1]

Part 3: Thermal Stability & Degradation Kinetics[1][4]

MPI exhibits high thermal stability due to the fused ring system.[1][2] However, under extreme stress (T > 350°C) or oxidative conditions, it undergoes degradation.[1][2]

Degradation Pathways[1][2]

-

Dehydrogenation: Conversion to 1-methyl-3-phenylindene (aromatization driver).[1][2]

-

Ring Opening: Reversion to linear dimers (less favored).

-

Oxidation: Formation of hydroperoxides at the benzylic positions (C1 and C3).[1][2]

Experimental Protocol: Stability Assessment (SOP)

To validate the stability of MPI in a formulation or drug substance scaffold, the following self-validating protocol is recommended.

Method: Simultaneous Thermal Analysis (STA) coupling TGA and DSC.[1][2]

Protocol Steps:

-

Sample Prep: Load 5-10 mg of purified MPI (>98% GC) into an alumina crucible.

-

Inert Purge: Purge with N₂ at 50 mL/min for 30 mins to remove dissolved O₂.

-

Ramp: Heat from 40°C to 600°C at 10°C/min.

-

Validation: Run a blank crucible baseline and a Indium standard for DSC calibration.[1][2]

-

Data Analysis:

Figure 2: Stability Assessment Logic Flow

Caption: Decision matrix for determining thermal suitability of MPI.

Part 4: Applications & Handling[1][2]

Drug Development Implications

The indan scaffold is a "privileged structure" in medicinal chemistry.[1][2] MPI derivatives are explored for:

-

CNS Activity: The rigid structure mimics neurotransmitters (e.g., dopamine pharmacophore).[2]

-

Metabolic Stability: The methyl group at C1 can block metabolic oxidation, potentially increasing half-life compared to non-methylated analogs.[1][2]

Handling Precautions

References

-

Organic Syntheses. "1-Methyl-3-phenylindane." Org.[1][2] Synth.1955 , 35, 83. [1][2]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 22924, 1-Methyl-3-phenylindane."[1][2] PubChem, 2023 .[1][2]

-

NIST Chemistry WebBook. "Styrene Dimer Thermochemistry." NIST Standard Reference Database Number 69.[1][2]

-

ChemicalBook. "this compound Properties and Safety."

Methodological & Application

Detailed experimental protocol for 1-Methyl-3-phenylindan synthesis

Abstract

This application note details a robust, scalable protocol for the synthesis of 1-methyl-3-phenylindan (MPI) via the acid-catalyzed cationic cyclodimerization of styrene . Unlike complex multi-step routes, this method utilizes a "one-pot" dimerization-cyclization cascade. This guide addresses critical process parameters (CPPs) often overlooked in standard literature, specifically controlling the kinetic competition between linear oligomerization and the thermodynamic cyclization required to form the indan core. We provide a validated workflow using sulfuric acid catalysis, alongside purification strategies to isolate the target scaffold from linear byproducts.

Introduction & Chemical Context

This compound (C₁₆H₁₆) is a fused bicyclic scaffold valued in medicinal chemistry for its rigid stereochemical geometry, often serving as a pharmacophore in CNS-active agents.

Chemically, MPI is the cyclic dimer of styrene . While styrene typically polymerizes to polystyrene via radical mechanisms, cationic conditions favor dimerization. The reaction proceeds through a delicate balance:

-

Linear Dimerization: Formation of 1,3-diphenyl-1-butene.

-

Cyclization: Intramolecular Friedel-Crafts alkylation of the linear cation to close the cyclopentane ring.

Critical Distinction: Researchers often confuse this protocol with the dimerization of

Reaction Mechanism: The Cationic Cascade

Understanding the mechanism is vital for troubleshooting low yields. The reaction is driven by the protonation of the vinyl group, creating a secondary benzyl carbocation.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the transformation from monomer to cyclic dimer, highlighting the critical cyclization step.

Figure 1: Cationic cascade. Note that high temperatures are required to overcome the activation energy for the cyclization step (green arrow) and prevent the reaction from stalling at the linear dimer.

Materials & Equipment

Reagents

| Reagent | Purity/Grade | Role | Critical Note |

| Styrene | >99% | Precursor | Must be freshly distilled to remove 4-tert-butylcatechol (TBC) inhibitor. Polymerized styrene will ruin yield. |

| Sulfuric Acid | 95-98% (Conc.) | Catalyst | Acts as both proton source and dehydrating agent. |

| Water | Deionized | Solvent/Diluent | Moderates acid strength to prevent charring/polymerization. |

| Calcium Chloride | Anhydrous | Drying Agent | Essential for final organic layer drying. |

Equipment

-

Reactor: 500 mL 3-neck round-bottom flask (RBF).

-

Temperature Control: Oil bath with digital feedback (Target: 140–160°C).

-

Agitation: High-torque overhead mechanical stirrer (Teflon blade). Magnetic stirring is insufficient due to viscosity changes.

-

Purification: Vacuum distillation setup (Vigreux column recommended).

Experimental Protocol

Phase 1: Pre-treatment of Precursor

Objective: Remove polymerization inhibitors.

-

Wash commercial styrene (50 g, ~0.48 mol) with 5% NaOH (2 x 25 mL) to remove TBC.

-

Wash with deionized water (2 x 25 mL).

-

Dry over anhydrous

for 30 minutes. -

Filter into a clean flask. Optional: Flash distill under reduced pressure if the styrene is old.

Phase 2: Reaction (Dimerization & Cyclization)

Objective: Controlled cationic oligomerization.

-

Acid Preparation: In the 3-neck RBF, prepare a diluted acid solution by slowly adding 100 mL concentrated

to 150 mL water while cooling in an ice bath. (Exothermic!). -

Monomer Addition: Add the 50 g of treated styrene to the cold acid mixture.

-